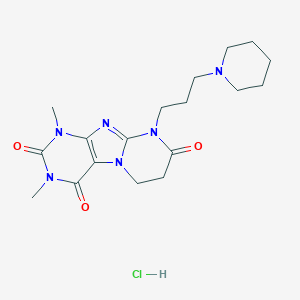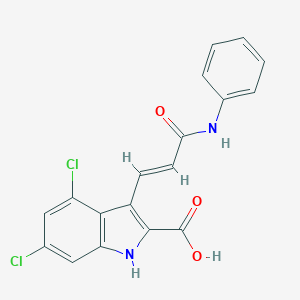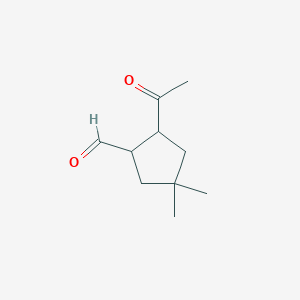
2-Acetyl-4,4-dimethylcyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-4,4-dimethylcyclopentane-1-carbaldehyde is an organic compound that is widely used in scientific research. It is also known as ADC or Adipic Dialdehyde Cyclopentyl Acetal, and its chemical formula is C11H16O2. This compound is an aldehyde and is synthesized from adipic acid and cyclopentene. ADC has various applications in the field of organic chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of ADC is not well understood. It is believed that ADC reacts with amino groups in proteins to form Schiff bases. These Schiff bases can then undergo further reactions to form advanced glycation end products (AGEs). AGEs are known to be involved in various physiological processes, including aging and the development of chronic diseases.
Biochemische Und Physiologische Effekte
ADC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. ADC has also been shown to have antioxidant activity and to protect against oxidative stress. In addition, ADC has been shown to have anti-inflammatory activity and to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
ADC has several advantages for lab experiments. It is a relatively simple compound to synthesize and is readily available. ADC is also stable under a wide range of conditions, which makes it suitable for various experimental conditions. However, ADC has some limitations for lab experiments. It is a reactive compound and can react with various functional groups in proteins and other biomolecules. This can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research on ADC. One direction is to further investigate the mechanism of action of ADC and its role in the formation of AGEs. Another direction is to explore the potential therapeutic applications of ADC. ADC has been shown to have anti-inflammatory and antioxidant activity, which makes it a potential candidate for the treatment of various chronic diseases. Finally, future research could focus on the development of new synthetic methods for ADC and its derivatives, which could lead to the discovery of new compounds with novel biological activities.
Conclusion:
In conclusion, 2-Acetyl-4,4-dimethylcyclopentane-1-carbaldehyde is an organic compound that has various applications in scientific research. It is synthesized from adipic acid and cyclopentene and is used as a building block for the synthesis of various organic compounds. ADC has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant activity. However, its mechanism of action is not well understood, and further research is needed to explore its potential therapeutic applications.
Synthesemethoden
ADC is synthesized from adipic acid and cyclopentene. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to produce ADC. The yield of ADC is typically around 50-60%. The synthesis of ADC is a relatively simple process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
ADC has various applications in scientific research. It is used as a building block for the synthesis of various organic compounds. ADC can be used to synthesize cyclopentenones, which are important intermediates in the synthesis of natural products and pharmaceuticals. ADC is also used in the synthesis of dendrimers, which are highly branched macromolecules that have potential applications in drug delivery and gene therapy.
Eigenschaften
CAS-Nummer |
155785-06-1 |
|---|---|
Produktname |
2-Acetyl-4,4-dimethylcyclopentane-1-carbaldehyde |
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-acetyl-4,4-dimethylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-7(12)9-5-10(2,3)4-8(9)6-11/h6,8-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
LRYUKFZOTVMCTL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(CC1C=O)(C)C |
Kanonische SMILES |
CC(=O)C1CC(CC1C=O)(C)C |
Synonyme |
Cyclopentanecarboxaldehyde, 2-acetyl-4,4-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



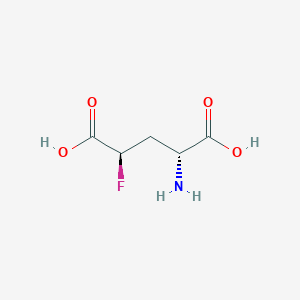
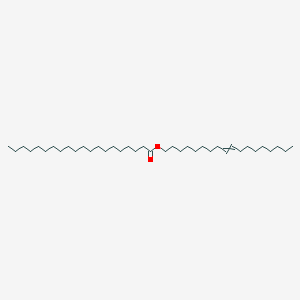
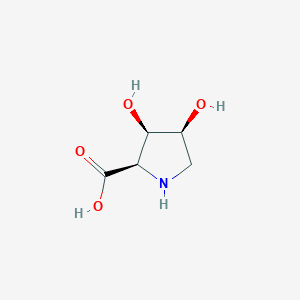
![(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B117450.png)
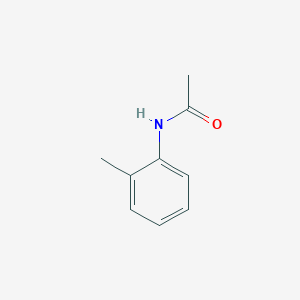
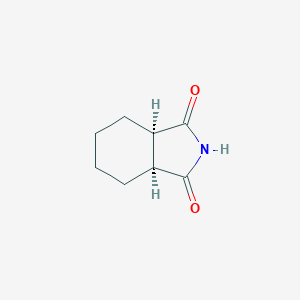

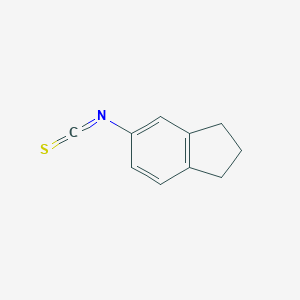
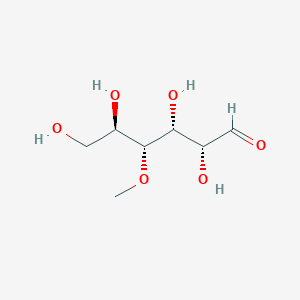
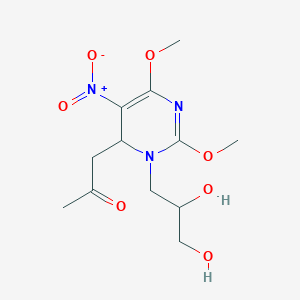
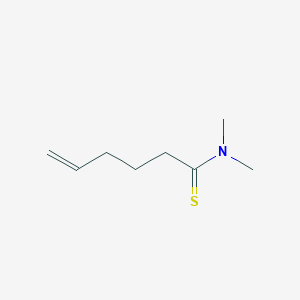
![6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B117471.png)
